molecular formula C23H20FN3O4S B11618912 Methyl 6-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-5-cyano-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Methyl 6-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-5-cyano-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B11618912
M. Wt: 453.5 g/mol
InChI Key: YODRZWOGLGGORO-UHFFFAOYSA-N
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Description

METHYL 6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-4-(2-FLUOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of tetrahydropyridine derivatives. This compound is characterized by its unique structure, which includes a benzylcarbamoyl group, a cyano group, a fluorophenyl group, and a tetrahydropyridine ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-4-(2-FLUOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyridine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydropyridine ring.

    Introduction of the Benzylcarbamoyl Group: The benzylcarbamoyl group is introduced through a nucleophilic substitution reaction using benzylamine and a suitable leaving group.

    Addition of the Cyano Group: The cyano group is added via a nucleophilic addition reaction using cyanide sources such as sodium cyanide.

    Incorporation of the Fluorophenyl Group: The fluorophenyl group is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to scale up the synthesis efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine group.

    Substitution: The benzylcarbamoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-4-(2-FLUOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated as a potential drug candidate for various diseases due to its unique structural features and biological activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of METHYL 6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-4-(2-FLUOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in disease pathways.

Comparison with Similar Compounds

    METHYL 6-(METHOXYCARBONYL-METHYL)SULFANYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE: This compound has a similar structure but with a methoxycarbonyl group instead of a benzylcarbamoyl group.

    6-(6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-8-OXO-2H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINAZOLIN-7-YL)-N-[(4-METHOXYPHENYL)METHYL]HEXANAMIDE: This compound shares the benzylcarbamoyl and sulfanyl groups but has a different core structure.

Uniqueness: METHYL 6-{[(BENZYLCARBAMOYL)METHYL]SULFANYL}-5-CYANO-4-(2-FLUOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE is unique due to its combination of functional groups and the presence of a fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H20FN3O4S

Molecular Weight

453.5 g/mol

IUPAC Name

methyl 6-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C23H20FN3O4S/c1-31-23(30)20-19(15-9-5-6-10-17(15)24)16(11-25)22(27-21(20)29)32-13-18(28)26-12-14-7-3-2-4-8-14/h2-10,19-20H,12-13H2,1H3,(H,26,28)(H,27,29)

InChI Key

YODRZWOGLGGORO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(C(=C(NC1=O)SCC(=O)NCC2=CC=CC=C2)C#N)C3=CC=CC=C3F

Origin of Product

United States

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